5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Overview
Description
5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with varying functional groups
Scientific Research Applications
5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
Uniqueness
5-BENZYL-2-{[2-(2,6-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring differentiates it from other similar compounds, potentially leading to unique interactions and effects .
Properties
IUPAC Name |
5-benzyl-2-[[2-(2,6-dichlorophenyl)acetyl]amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-16-7-4-8-17(22)14(16)11-18(25)24-20-15(19(23)26)10-13(27-20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H2,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWATOHDMOUPQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=C(C=CC=C3Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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